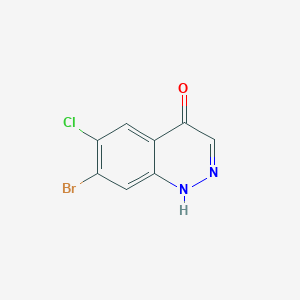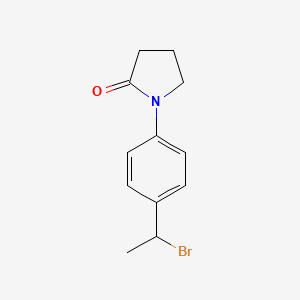
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate is a heterocyclic compound with the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol . This compound is part of the furan family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a furan ring substituted with a 4-ethoxybenzoyl group and a carboxylate ester group, making it a valuable building block in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate typically involves the reaction of 5-(4-ethoxybenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the 4-ethoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C15H14O5 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-3-19-11-6-4-10(5-7-11)14(16)12-8-9-13(20-12)15(17)18-2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
PXQOCWUHTVXKML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


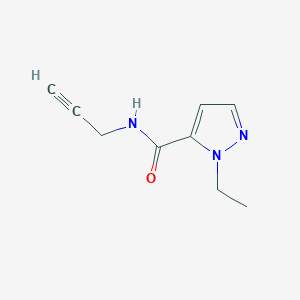

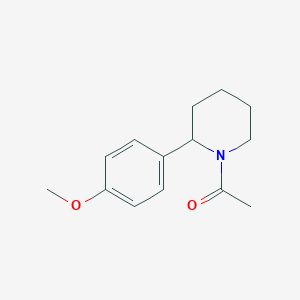
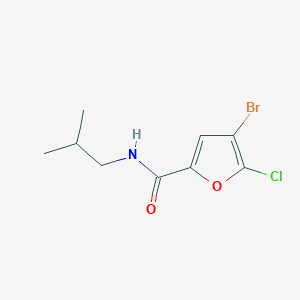
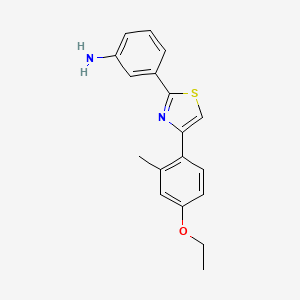
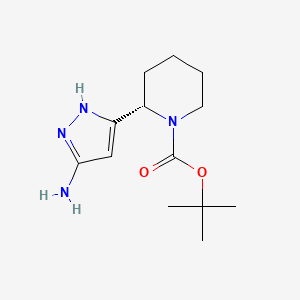
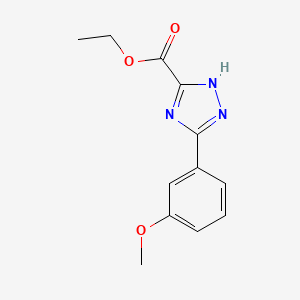
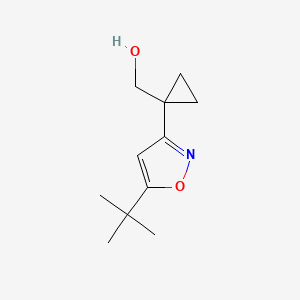
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)
